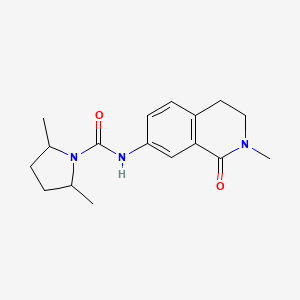
4-cyano-N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an isoquinolinone moiety, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)piperidine-1-carboxamide typically involves multiple stepsThe reaction conditions for these steps are generally mild, and the desired products can be obtained in good yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of cost-effective and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
4-cyano-N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-cyano-N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinolinone derivatives and piperidine-based molecules. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.
Uniqueness
What sets 4-cyano-N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)piperidine-1-carboxamide apart is its unique combination of a cyano group, an isoquinolinone moiety, and a piperidine ring. This combination provides the compound with distinct chemical and biological properties, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
4-cyano-N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-20-7-6-13-2-3-14(10-15(13)16(20)22)19-17(23)21-8-4-12(11-18)5-9-21/h2-3,10,12H,4-9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMQNROQNLNSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=C(C=C2)NC(=O)N3CCC(CC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-N-[[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]-2-N-methylpyridine-2,5-dicarboxamide](/img/structure/B7143827.png)
![2,2-Dimethyl-3-oxo-3-[4-(thieno[3,2-b]thiophene-5-carbonyl)piperazin-1-yl]propanenitrile](/img/structure/B7143832.png)
![1-methyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]cyclopropane-1-carboxamide](/img/structure/B7143839.png)
![1-[2-(6-Chloropyridin-3-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7143859.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide](/img/structure/B7143868.png)
![2-[(2-methoxyphenyl)methyl]-N-(4-methoxypyrimidin-5-yl)pyrrolidine-1-carboxamide](/img/structure/B7143880.png)




![2-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7143923.png)

![1-(3-Ethoxy-4-methoxyphenyl)-3-(3-tricyclo[3.2.1.02,4]octanyl)urea](/img/structure/B7143935.png)
![N-(3-ethoxy-4-methoxyphenyl)-4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7143939.png)
